5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. The chlorobenzyl and methylbenzylidene groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride and methylbenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor used in the synthesis of the compound.
Methylbenzaldehyde: Another precursor involved in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
634896-24-5 |
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Molecular Formula |
C25H21ClN4O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-17-2-4-18(5-3-17)15-27-30-25(31)24-14-23(28-29-24)20-8-12-22(13-9-20)32-16-19-6-10-21(26)11-7-19/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
XPQVECKJLCGKJD-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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